DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate
Description
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate (CAS: 1105627-17-5) is a carbamate-protected amine derivative. Its structure features a tert-butyl carbamate group (a common protecting group in organic synthesis) and a propylcarbamoyl substituent on an ethyl backbone. The compound is listed with 97% purity and is utilized as an intermediate in peptide synthesis and medicinal chemistry to protect amine functionalities during reactions .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(propylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-7-12-9(14)8(2)13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOIBJUERRSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable propylcarbamoyl precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties. For instance, a study synthesized several tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluated their efficacy against inflammation using the carrageenan-induced rat paw edema model. The compounds showed promising results, with inhibition percentages ranging from 39.021% to 54.239% compared to indomethacin, a standard anti-inflammatory drug . This suggests that DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate could be explored further for its anti-inflammatory potential.
Synthesis of Pharmaceutical Intermediates
this compound can be utilized as a building block in the synthesis of various pharmaceutical intermediates. It has been noted for its role in the preparation of compounds used in drug synthesis, such as lacosamide, which is used for treating epilepsy. The compound can be synthesized through a series of reactions involving N-BOC-D-serine and benzene methanamine, demonstrating its utility in complex organic synthesis .
Organic Synthesis Applications
Palladium-Catalyzed Reactions
this compound has been employed in palladium-catalyzed reactions for the synthesis of N-Boc-protected anilines. This method is integral in synthesizing various nitrogen-containing compounds that are essential in drug development and other chemical processes . The compound's stability under reaction conditions makes it suitable for such applications.
Synthesis of Tetrasubstituted Pyrroles
The compound has also been used in the synthesis of tetrasubstituted pyrroles, which are important motifs in many bioactive compounds. The incorporation of tert-butyl carbamate into these synthetic pathways highlights its versatility and importance as a reagent in organic chemistry .
Table 1: Summary of Anti-inflammatory Activity Studies
| Compound | Inhibition Percentage (%) | Standard Drug Comparison |
|---|---|---|
| 4a | 54.239 | Indomethacin |
| 4i | 39.021 | Indomethacin |
*Data sourced from anti-inflammatory activity studies on tert-butyl derivatives .
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Starting Materials | Product |
|---|---|---|
| Palladium-Catalyzed | Tert-butyl carbamate + Aniline | N-Boc-protected anilines |
| Synthesis of Pyrroles | Tert-butyl carbamate + Various reactants | Tetrasubstituted pyrroles |
| Lacosamide Synthesis | N-BOC-D-serine + Benzene methanamine | Lacosamide |
*Data compiled from various synthetic methodologies utilizing this compound .
Mechanism of Action
The mechanism of action of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The propylcarbamoyl moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The tert-butyl carbamate group is a hallmark of this compound and its analogs. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Carbamate and tert-butyl-Containing Compounds
Functional Group Analysis
- Tert-butyl Carbamate : Common to all listed compounds except DL-Serine methyl ester. Provides steric protection and acid-labile deprotection (e.g., via trifluoroacetic acid). This compound leverages this for amine protection .
- Propylcarbamoyl vs. Cyclopropane : The propylcarbamoyl group in this compound enhances solubility in polar solvents compared to the rigid, hydrophobic cyclopropane moiety in the analog from .
- Amino Acid Backbones: DL-4-tert-butylphenylalanine and DL-tert-leucine are amino acid derivatives. Their tert-butyl groups modify hydrophobicity and steric effects, influencing peptide folding and receptor interactions .
Stability and Reactivity
- Acid Sensitivity : The tert-butyl carbamate group in this compound is stable under basic conditions but cleaved by strong acids, contrasting with DL-Serine methyl ester’s ester group, which hydrolyzes readily under mild acidic/basic conditions .
- Ring Strain : The cyclopropane-containing analog () exhibits higher reactivity due to ring strain, making it suitable for strain-promoted click chemistry, unlike the propylcarbamoyl derivative .
Research and Practical Considerations
- Commercial Availability : this compound’s discontinued status may limit its use compared to commercially available analogs like DL-tert-leucine.
- Synthetic Utility : The propylcarbamoyl group offers a balance of solubility and stability, advantageous in multi-step syntheses. In contrast, DL-4-tert-butylphenylalanine’s bulky tert-butyl group is preferred for modifying peptide hydrophobicity .
- Emerging Analogs : Compounds like tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate highlight trends in incorporating strained rings for targeted drug delivery .
Biological Activity
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : tert-butyl 1-methyl-2-oxo-2-(propylamino)ethylcarbamate
- Molecular Formula : C11H22N2O3
- CAS Number : 1105627
The compound features a tert-butyl group, a propylcarbamoyl moiety, and a carbamate functional group, which contribute to its biological activity.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This interaction is crucial for modulating various biochemical pathways.
- Receptor Binding : The compound may enhance binding affinity to specific receptors, which can influence cellular signaling pathways and physiological responses.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in neurotransmission. Notably:
- Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing synaptic transmission but also posing risks of overstimulation at high concentrations.
Cellular Effects
The biological activity extends to various cell types:
- Neuronal Cells : Inhibition of acetylcholinesterase can enhance neurotransmission in neuronal cells. However, excessive accumulation of acetylcholine may lead to toxicity.
- Muscle Cells : By affecting butyrylcholinesterase activity, the compound can influence muscle contraction and relaxation processes.
Study on Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on serum deprivation-induced cell death in NIH-3T3 cells expressing the TrkB receptor. The results indicated that treatment with the compound significantly reduced cell death compared to control groups. The reduction was quantified using a cell toxicity assay, demonstrating its potential neuroprotective properties .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the compound can enhance its inhibitory potency against specific targets. For instance, variations in the propyl group or modifications to the carbamate moiety have been shown to affect binding affinity and enzyme inhibition efficacy .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
